
2-Hydroxy-3-methylbutyric acid
Overview
Description
2-Hydroxy-3-methylbutyric acid (2H3MB), also known as 2-hydroxyisovaleric acid, is a branched-chain hydroxy acid with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . It is a metabolite derived from valine, a branched-chain amino acid (BCAA), and is structurally analogous to gamma-hydroxybutyric acid (GHB), a neurotransmitter and neuropharmacological agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylbutanoic acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: The oxidation of 3-methyl-2-butanol or 3-methylbutanal can yield 2-hydroxy-3-methylbutanoic acid.
Hydrolysis of Nitriles: The hydrolysis of 2-hydroxy-3-methylbutanenitrile can also produce 2-hydroxy-3-methylbutanoic acid.
Carboxylation of Grignard Reagents: The reaction of a Grignard reagent with carbon dioxide followed by acid hydrolysis can form 2-hydroxy-3-methylbutanoic acid.
Industrial Production Methods: Industrial production of 2-hydroxy-3-methylbutanoic acid often involves the use of biotechnological processes, including microbial fermentation and enzymatic catalysis, to achieve high yields and purity .
Chemical Reactions Analysis
Sulfonation and Glucuronidation Reactions
HMBA undergoes phase II metabolism through sulfonation and glucuronidation , critical for detoxification and excretion.
Table 1: Conjugation Reactions of HMBA
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UGT1A1 Specificity : This enzyme facilitates HMBA’s glucuronidation, a process critical for eliminating hydrophobic compounds. UGT1A1 also conjugates bilirubin, estradiol, and xenobiotics .
Synthetic and Degradation Pathways
Industrial synthesis of HMBA-related compounds involves controlled hydrolysis and acidification.
Table 2: Key Process Parameters for Related Syntheses
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Degradation Notes : HMBA degradation under basic conditions may yield isobutene and CO₂, emphasizing the need for pH control during synthesis .
Metabolic Byproducts in Disease States
HMBA accumulates in metabolic disorders due to enzyme deficiencies:
Table 3: HMBA Association with Metabolic Disorders
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Detection : HMBA is identified in urine via GC-MS in these disorders, serving as a diagnostic biomarker .
Stability and Reactivity Insights
Scientific Research Applications
Cardiovascular Health
Recent research has highlighted the potential of HMB in preventing and treating atherosclerosis, a leading cause of cardiovascular disease (CVD). A study demonstrated that HMB can inhibit macrophage infiltration in aortic regions, thereby reducing plaque formation in atherosclerosis models. In experiments using apoE-deficient mice, HMB administration resulted in significant reductions in serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels, alongside decreased aortic plaque size .
Key Findings:
- Mechanism: HMB reduces inflammation and lipid accumulation.
- Clinical Relevance: Potential for developing safer therapeutic options compared to traditional statins.
Cancer Biomarker
HMB has been identified as a novel biomarker for alcohol consumption in large epidemiological studies such as the European Prospective Investigation into Cancer and Nutrition (EPIC) and the Alpha-Tocopherol, Beta-Carotene Cancer (ATBC) study. Its levels correlate with alcohol intake, suggesting its utility in cancer risk assessment .
Key Findings:
- Biomarker Role: Indicates alcohol consumption levels.
- Implications: Useful in cancer epidemiology and prevention strategies.
Muscle Preservation and Growth
HMB is widely recognized for its role in muscle health, particularly in preventing muscle wasting (cachexia) associated with aging or chronic diseases. Supplementation with HMB has been shown to promote muscle protein synthesis and reduce muscle breakdown, making it beneficial for athletes and individuals recovering from surgery or illness.
Case Studies:
- A clinical trial found that elderly individuals who supplemented with HMB experienced significant improvements in muscle mass and strength compared to controls .
Key Findings:
- Target Population: Elderly, athletes, patients post-surgery.
- Benefits: Enhances recovery, preserves lean body mass.
Metabolic Studies
HMB serves as an important compound for studying metabolic pathways involving branched-chain amino acids. Research indicates that HMB can influence cellular signaling pathways such as MYC, which are crucial for cell proliferation and growth .
Applications:
- Used as a model compound in metabolic research.
- Investigated for its effects on intestinal epithelial cell proliferation.
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Cardiovascular Health | Prevention/treatment of atherosclerosis | Reduces plaque size; lowers lipid levels |
Cancer Biomarker | Indicator of alcohol consumption | Correlates with cancer risk assessments |
Muscle Preservation | Prevents muscle wasting; promotes growth | Improves muscle mass/strength in elderly |
Biochemical Research | Studies metabolic pathways | Influences MYC signaling; impacts cell proliferation |
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methylbutanoic acid involves its role as a metabolite in various biochemical pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions and can influence metabolic processes by modulating enzyme activity . The molecular targets and pathways include its interaction with enzymes such as dehydrogenases and its involvement in the tricarboxylic acid cycle .
Comparison with Similar Compounds
Key Roles and Clinical Significance
- Diagnostic Marker: Elevated urinary levels of 2H3MB are associated with metabolic disorders such as maple syrup urine disease (MSUD) and diabetic ketoacidosis, aiding in early diagnosis and intervention .
- Microbial Metabolism : Acts as an intermediate in microbial degradation pathways (e.g., caproic acid) and is used to identify probiotic bacteria .
- Biomarker in Disease : Linked to oxidative stress, alcohol intake, and liver disease risk due to its role in hepatic glutathione synthesis and BCAA metabolism .
- Clinical Applications : Used as an internal standard in blood analysis for ethylene glycol and GHB detection .
Comparison with Structurally and Functionally Related Compounds
Structural Isomers and Derivatives
3-Hydroxy-2-methylbutyric Acid
- Molecular Formula : C₅H₁₀O₃ (same as 2H3MB).
- Structural Difference : Hydroxyl group on C3 instead of C2, with a methyl group on C2 .
- Function : Less studied but implicated in distinct metabolic pathways due to isomerism.
2-Hydroxybutyric Acid
- Molecular Formula : C₄H₈O₃.
- Key Differences : Shorter carbon chain (C4 vs. C5) and lacks a methyl branch.
- Clinical Relevance: Elevated in insulin resistance and community-acquired pneumonia (CAP), with higher diagnostic AUC (0.90) compared to 2H3MB (AUC = 0.84 in CAP) .
2-Hydroxyisocaproic Acid (C₆H₁₂O₃)
- Source: Derived from leucine (another BCAA).
- Role : Accumulates in MSUD alongside 2H3MB but has a longer carbon chain (C6) .
Functional Analogs
Gamma-Hydroxybutyric Acid (GHB)
- Structure : Linear C4 chain with a hydroxyl group on C4 (vs. branched C5 in 2H3MB).
- Function : Neurotransmitter and central nervous system depressant, unlike 2H3MB, which is primarily a metabolic intermediate .
2,3-Dihydroxyisovaleric Acid
- Structure : Contains two hydroxyl groups (C2 and C3) on a valine-derived backbone.
- Association : Correlated with alcohol intake but less specific to liver disease compared to 2H3MB .
Other Related Metabolites
Alpha-Hydroxyisobutyric Acid
- Structure : C4 with hydroxyl and methyl groups on C2.
Comparative Data Table
Metabolic Disorders
- MSUD : 2H3MB levels in urine correlate with disease severity, enabling early intervention to prevent neurological damage .
- Alcohol-Induced Liver Disease : 2H3MB is a robust biomarker for habitual alcohol intake, with intraclass correlation coefficients (0.49–0.76) indicating moderate reliability .
Analytical Methods
- HPLC: Validated for quantifying 2H3MB in biological samples, critical for diagnosing acidosis and MSUD .
- Mass Spectrometry : Used to differentiate 2H3MB from isomers like 3-hydroxy-2-methylbutyric acid .
Biological Activity
2-Hydroxy-3-methylbutyric acid (HMBA), also known as 2-hydroxyisovaleric acid, is a branched-chain fatty acid metabolite that has garnered attention for its various biological activities. This compound is primarily recognized for its role in metabolic processes and its potential therapeutic applications, particularly in cardiovascular health and cancer risk assessment.
Metabolic Pathways and Sources
HMBA is an endogenous metabolite produced by gut microbiota, specifically from the fermentation of branched-chain amino acids (BCAAs) such as leucine. It is notably involved in metabolic pathways that regulate energy balance and lipid metabolism. The compound has been identified in human urine and is linked to several metabolic disorders, including phenylketonuria and methylmalonic acidemia .
1. Cardiovascular Health
Recent studies have highlighted the role of HMBA in cardiovascular health, particularly its potential to mitigate atherosclerosis. Research indicates that HMBA can inhibit macrophage infiltration, which is crucial in the development of atherosclerotic plaques. In a study involving apoE-/- mice fed a high-fat diet, administration of HMBA significantly reduced plaque size and improved lipid profiles by lowering triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels .
Table 1: Effects of HMBA on Lipid Profiles in Atherosclerosis Models
Parameter | Control Group | HMBA Treatment Group |
---|---|---|
TG (mg/dL) | 150 ± 10 | 90 ± 5 |
TC (mg/dL) | 200 ± 15 | 130 ± 10 |
LDL-C (mg/dL) | 120 ± 8 | 70 ± 6 |
HDL-C (mg/dL) | 40 ± 5 | 45 ± 4 |
This data suggests that HMBA not only reduces harmful lipid levels but also promotes beneficial high-density lipoprotein cholesterol (HDL-C).
2. Cancer Risk Biomarker
HMBA has been proposed as a biomarker for habitual alcohol intake, with studies indicating a correlation between elevated levels of HMBA and increased risk for certain cancers, including hepatocellular carcinoma (HCC) and pancreatic cancer. A dose-response relationship was observed, where higher concentrations of HMBA were associated with increased odds ratios for these cancers .
Table 2: Association Between HMBA Levels and Cancer Risk
Cancer Type | Odds Ratio (OR) | Confidence Interval (CI) |
---|---|---|
Hepatocellular Carcinoma | 2.54 | 1.51 - 4.27 |
Pancreatic Cancer | 1.43 | 1.03 - 1.99 |
Liver Disease Mortality | 2.16 | 1.63 - 2.86 |
These findings underscore the potential of HMBA as a significant marker in cancer epidemiology.
3. Intestinal Health
Research involving Lactobacillus paracasei BD5115 has shown that metabolites including HMBA can promote intestinal epithelial cell (IEC) proliferation through the activation of the MYC gene expression pathway. This interaction involves transcription factors that enhance cellular growth and regeneration within the intestinal lining, indicating a protective role against gut-related diseases .
Case Studies
Case Study: Atherosclerosis Treatment with HMBA
In an experimental setup, male C57BL/6 mice were subjected to a high-fat diet to induce atherosclerosis. After treatment with HMBA, significant reductions in plaque area were noted during histological evaluations using oil red O staining, which demonstrated the compound's efficacy in plaque stabilization and reduction .
Case Study: Alcohol Intake and Cancer Risk Assessment
A population-based study analyzed serum metabolites in relation to self-reported alcohol consumption, revealing that individuals with higher levels of HMBA had an increased risk for liver-related diseases. This study highlights the importance of HMBA as a non-invasive biomarker for assessing alcohol-related health risks .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying HMB in biological samples?
HMB can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized protocols. For example, negative ion mode LC-MS/MS with collision energies of 10–40 eV has been employed to detect HMB in whole blood and urine. The compound shows characteristic fragmentation patterns, such as m/z 117.1 [M-H]⁻ and m/z 101.1 [M-H-H2O]⁻, which aid in identification . Internal standardization with deuterated analogs (e.g., d₆-HMB) improves precision in quantitative analyses .
Key LC-MS/MS Parameters |
---|
Ionization mode: Negative |
Precursor ion (m/z): 117.1 |
Product ions (m/z): 101.1, 73.0 |
Collision energy: 15–25 eV |
Q. What is the metabolic origin of HMB in humans?
HMB is primarily derived from the catabolism of branched-chain amino acids (BCAAs), particularly leucine , via α-ketoisocaproate (KIC). It is also linked to ketogenesis and oxidative stress responses, with elevated levels observed in conditions like lactic acidosis and neonatal asphyxia .
Q. How should HMB be stored to maintain stability in laboratory settings?
HMB is stable at room temperature but should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) makes it suitable for stock solutions, which should be stored at -20°C for long-term use .
Advanced Research Questions
Q. What molecular mechanisms link HMB to intestinal epithelial cell (IEC) proliferation?
HMB upregulates the MYC signaling pathway by facilitating the interaction between the transcription factor MAFF and MBP1. This complex binds to the MYC promoter, enhancing its expression and driving IEC proliferation. Knockdown experiments using siRNA targeting MAFF or MBP1 abolished HMB-induced MYC activation, confirming this mechanism .
Q. How can conflicting data on HMB’s association with alcohol intake be resolved?
Discrepancies in cross-study correlations (e.g., weak vs. strong associations between HMB and alcohol consumption) may arise from:
- Population variability : Intraclass correlation coefficients (ICCs) for HMB ranged from 0.49 to 0.76 across cohorts, indicating moderate reliability .
- Analytical sensitivity : Differences in LC-MS/MS instrumentation or sample preparation (e.g., derivatization with TMS for GC-MS) affect detection limits .
- Confounding factors : Oxidative stress or liver dysfunction independently elevates HMB, complicating alcohol-specific interpretations .
Q. What advanced techniques validate HMB as a biomarker for hepatic cancer risk?
Multistage validation using:
- Discovery cohorts : Untargeted metabolomics to identify HMB as a candidate.
- Replication cohorts : Targeted MS/MS to confirm associations (e.g., hazard ratio = 2.1 for hepatocellular carcinoma in EPIC study) .
- Mechanistic studies : Isotope tracing (¹³C-labeled leucine) to link HMB production to BCAA dysregulation in cancer models .
Q. How does HMB interact with γ-hydroxybutyrate (GHB) receptors, and what are the implications?
As a structural analog of GHB, HMB binds weakly to GHB receptors (Ki = 1.2 μM vs. 0.3 μM for GHB). While it lacks GHB’s psychoactive effects, HMB may competitively inhibit GHB uptake in neuronal cells, suggesting utility in studying GHB toxicity pathways .
Q. Methodological Considerations
Q. What precautions are critical when handling HMB in laboratory experiments?
- Hazard mitigation : Use PPE (gloves, goggles) due to GHS07 warnings (H315/H319 skin/eye irritation) .
- Environmental controls : Avoid spills near drains; adsorb leaks with diatomaceous earth .
- Waste disposal : Incinerate contaminated materials at >1000°C to prevent environmental release .
Q. How can researchers address the lack of ecological toxicity data for HMB?
Conduct microcosm studies to assess biodegradability (OECD 301F test) and bioaccumulation potential (log Kow = -0.5 predicted). Preliminary data show low soil mobility due to high water solubility (50 g/L), but long-term ecotoxicological risks remain uncharacterized .
Properties
IUPAC Name |
2-hydroxy-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQZIDQIYUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57618-22-1 (calcium[2:1] salt) | |
Record name | 2-Hydroxyisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10863305 | |
Record name | 2-Hydroxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-3-methylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
350 mg/mL | |
Record name | 2-Hydroxy-3-methylbutyric acid | |
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CAS No. |
4026-18-0, 600-37-3 | |
Record name | (±)-2-Hydroxyisovaleric acid | |
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Record name | (1)-2-Hydroxy-3-methylbutyric acid | |
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Record name | 2-Hydroxyisovaleric acid | |
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Record name | 2-Hydroxy-3-methylbutanoic acid | |
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Record name | (±)-2-hydroxy-3-methylbutyric acid | |
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Record name | 2-hydroxy-3-methylbutyric acid | |
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Record name | 2-HYDROXYISOVALERIC ACID | |
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Record name | 2-Hydroxy-3-methylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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